Carboxysilane

Description

Evolution of Organosilicon Chemistry with Carboxylic Acid Functionality

The field of organosilicon chemistry has a rich history, beginning with the pioneering work of chemists like Charles Friedel and James Crafts in the mid-19th century, who synthesized the first organochlorosilanes wikipedia.org. Frederic S. Kipping further expanded this domain in the early 20th century, coining the term "silicone" and laying the groundwork for the study of silicon-containing polymers and compounds wikipedia.org.

The integration of carboxylic acid functionalities into organosilicon structures marked a significant advancement, enabling new avenues for chemical modification and material design. Early research demonstrated the synthesis of oligosilanes capable of supporting various side-chain groups, including carboxylic acid groups, which conferred water solubility and self-aggregation properties nih.gov. More recent developments include the direct synthesis of stable, functionalized silanes that combine carboxylic acid and alkoxy groups through methods like hydrosilylation of unsaturated carboxylic acids with trialkoxysilanes, often achieving excellent yields rsc.org. The synthesis of carboxysilanes and -germanes via carbonation of organosilyl-lithium reagents also highlights the evolving synthetic strategies acs.org. Furthermore, the development of protected carboxysilane derivatives, such as those employing photolabile ester groups, has enabled controlled surface modification, for instance, on silica (B1680970) gel oup.com.

Significance of this compound in Advanced Materials Science

Carboxysilanes, as a specific class of organosilane coupling agents, play a crucial role in enhancing the performance and durability of composite materials. Their significance stems from their ability to act as molecular bridges between dissimilar materials, typically inorganic fillers or reinforcements and organic polymer matrices ecopowerchem.comspecialchem.comsci-hub.stmdpi.com. This interfacial compatibility is paramount for achieving superior mechanical, thermal, and chemical properties in the final composite ecopowerchem.comspecialchem.comcapatue.com.

The carboxylic acid group on the silane (B1218182) molecule can interact with inorganic surfaces through covalent or strong polar bonds, while the silane's organic moiety (e.g., alkoxy groups that hydrolyze to silanols) can react or entangle with the polymer matrix sci-hub.stmdpi.com. This dual functionality leads to:

Improved Adhesion: Enhanced bonding at the interface between fillers (like glass fibers, silica, or clays) and polymer matrices ecopowerchem.comspecialchem.comsci-hub.stmdpi.comcapatue.com.

Enhanced Mechanical Properties: Increased tensile strength, flexural strength, and fracture toughness of composites ecopowerchem.comspecialchem.comcapatue.com.

Increased Durability: Improved resistance to moisture, heat, and environmental degradation, particularly at the interface ecopowerchem.comcapatue.com.

Better Dispersion: Facilitation of uniform dispersion of fillers within the polymer matrix, preventing agglomeration mdpi.com.

Beyond traditional composites, carboxysilanes are integral to advanced applications such as surface modification of nanoparticles. For instance, this compound-coated iron oxide nanoparticles are utilized as bimodal probes for advanced imaging techniques researchgate.netresearchgate.netrsc.orgcnr.it. The carboxylic acid groups on the shell provide sites for conjugating biomolecules or fluorophores, enhancing their utility in biomedical applications researchgate.netresearchgate.netrsc.org.

Current Research Paradigms and Challenges in this compound Chemistry

The research landscape for carboxysilanes is dynamic, influenced by broader trends in materials science and organic chemistry, including the integration of automation, artificial intelligence (AI), and interdisciplinary approaches paperpal.comarxiv.orgcase.eduwikipedia.orgsciencelink.net. Current research paradigms often focus on developing more efficient and selective synthetic routes, exploring novel applications, and understanding fundamental mechanisms.

Key Research Paradigms:

Sustainable Synthesis: Developing greener synthetic methods with reduced waste and energy consumption.

Advanced Functionalization: Creating carboxysilanes with tailored functionalities for specific applications, such as stimuli-responsive materials or targeted drug delivery systems.

Computational Chemistry: Utilizing theoretical modeling and AI to predict properties, design new molecules, and optimize reaction pathways arxiv.orgmpie.de.

Nanotechnology Integration: Engineering this compound-modified nanomaterials for enhanced performance in electronics, catalysis, and biomedicine researchgate.netresearchgate.netrsc.orgresearchgate.net.

Challenges:

Synthetic Complexity: The inherent reactivity of carboxylic acid groups can complicate direct synthesis with reactive silane precursors, often necessitating protection/deprotection strategies oup.com. Achieving high yields and purity for complex this compound structures remains an ongoing challenge.

Interface Control: Precisely controlling the chemical interactions at the interface between the this compound, the substrate, and the matrix is critical but complex, requiring careful optimization of silane structure and processing conditions capatue.com.

Scalability and Cost-Effectiveness: Translating laboratory-scale syntheses and applications to industrial production while maintaining cost-effectiveness is a persistent hurdle for many advanced materials.

Understanding Long-Term Stability: While silane coupling agents significantly improve initial properties, understanding and ensuring the long-term stability of the interfacial bonds under various environmental stresses is an area of continuous research.

Scope and Focus of this compound Academic Investigations

Academic investigations into carboxysilanes span a broad spectrum, driven by their versatility in modifying surfaces and enhancing material properties. The primary areas of focus include:

Synthesis and Characterization: Developing novel synthetic methodologies for carboxysilanes and thoroughly characterizing their chemical structures, thermal stability, and reactivity. Studies often involve spectroscopic techniques (NMR, IR, Mass Spectrometry) and elemental analysis rsc.orgacs.org.

Surface Modification: Utilizing carboxysilanes to impart specific properties to inorganic surfaces. This includes functionalizing silica gel for chromatography oup.com, modifying titanium oxynitrides for biomedical applications researchgate.net, and coating magnetic nanoparticles for imaging and drug delivery researchgate.netresearchgate.netrsc.orgcnr.it.

Polymer Composites: Investigating the efficacy of carboxysilanes as coupling agents to improve the mechanical strength, thermal stability, and moisture resistance of polymer composites reinforced with various inorganic fillers and fibers ecopowerchem.comspecialchem.comsci-hub.stmdpi.comcapatue.com.

Radiochemistry: Employing specific this compound derivatives as building blocks for the synthesis of radiolabeled compounds, particularly for Positron Emission Tomography (PET) imaging, where precise functionalization is key acs.orgscholaris.camdpi.comsemanticscholar.org.

Catalysis: Exploring the use of this compound-modified materials as supports for catalysts or as components in catalytic systems, leveraging the functional groups for tailored interactions.

Data Tables

The effectiveness of silane coupling agents, including those with carboxylic acid functionalities, is often demonstrated through performance enhancements in composite materials. The following table illustrates the impact of different silane coupling agents on the flexural strength of unsaturated polyester (B1180765) (UP) fiber-reinforced plastic (FRP) composites, highlighting the importance of selecting appropriate functional groups.

Table 1: Effect of Silane Coupling Agents on Flexural Strength of UP FRP Composites

| Silane Model | Dry State Flexural Strength (MPa) | Wet State Flexural Strength (MPa) | Retention (%) |

| No silane | 220 | 83 | 38% |

| Ethyl silane | 157 | 107 | 68% |

| Vinyl silane | 249 | 220 | 88% |

| Methacryloxysilane | 314 | 285 | 91% |

Note: Data adapted from source capatue.com. Methacryloxysilane and vinyl silane are examples of functionalized silanes that can be considered precursors or related compounds to carboxysilanes, demonstrating the principle of functional group impact.

While specific quantitative yield data for a wide range of carboxysilanes in a single comparative table is not broadly available across the reviewed sources, general statements about synthesis efficiency are noted:

Hydrosilylation of unsaturated carboxylic acids with trialkoxysilanes can result in "excellent yields" rsc.org.

Carbonation of organosilyl-lithium reagents to form carboxysilanes and -germanes can be achieved in "high yield" acs.org.

Compound List

this compound

Oligosilanes

Polysilane

Silanes

Trialkoxysilanes

Allyltrimethoxysilane

Ethylsilane

Vinyl silane

Amino silane

Methacryloxysilane

Ethyltrichlorosilane

3-methacryloyloxytrimethoxysilane (SCA-R74M)

Silanols

Siloxides

Siloxanes

Silyl (B83357) ethers

Silyl chlorides

Silyl hydrides

Silylium ions

Silenes

Siloles

Pentacoordinated silicon

Silatranes

Iron oxide nanoparticles (USPIO)

Polysiloxane

Titanium oxynitrides (TiONts)

(3-aminopropyl) triethoxysilane (B36694) (APTES)

Properties

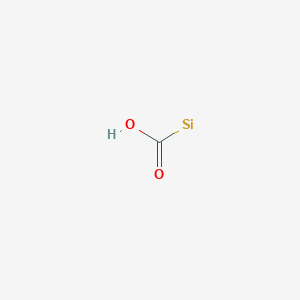

InChI |

InChI=1S/CHO2Si/c2-1(3)4/h(H,2,3) | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENOLDYITNSPMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)[Si] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00808205 | |

| Record name | Silanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00808205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.102 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6248-15-3 | |

| Record name | Silanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00808205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Carboxysilane Derivatives

Direct Synthesis Approaches to Carboxysilanes

Direct synthesis methods offer a straightforward route to obtaining carboxysilanes. Key among these are hydrosilylation reactions and thiol-ene click chemistry, which allow for the direct incorporation of carboxyl functionalities or their precursors onto a silane (B1218182) framework.

Hydrosilylation Reactions for Carboxyl Functionalization

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental method for creating carbon-silicon bonds and is widely used in the synthesis of organosilicon compounds. pageplace.de This reaction can be adapted to introduce carboxylic acid groups, often requiring the use of protecting groups or specific catalysts to ensure selectivity and efficiency.

To prevent unwanted side reactions with the acidic proton of a carboxyl group during hydrosilylation, the carboxyl functionality is often protected. Silyl (B83357) esters are one such protecting group. For instance, the "supersilyl" group has been demonstrated as a highly effective protecting group for carboxylic acids. nih.gov This protection strategy allows for subsequent reactions, such as stereoselective aldol (B89426) and Mannich reactions, to be performed on the protected carboxysilane. nih.gov The use of acetal (B89532) groups to protect carbonyl functionalities in alkenes has also been reported, enabling successful hydrosilylation with high yields. mdpi.com Without protection, functional groups like ketones and aldehydes are generally not tolerated in these reactions. mdpi.com

A direct synthesis of a this compound can be achieved through the hydrosilylation of an unsaturated carboxylic acid. For example, 5-(triethoxysilyl)pentanoic acid has been synthesized via the hydrosilylation of 4-pentenoic acid with triethoxysilane (B36694). researchgate.net This method provides a direct route to a bifunctional molecule containing both a reactive triethoxysilyl group for anchoring to surfaces and a terminal carboxylic acid group for further functionalization.

The choice of catalyst is crucial in hydrosilylation reactions, influencing reaction efficiency, regioselectivity, and functional group tolerance. While platinum-based catalysts like Speier's (H₂PtCl₆) and Karstedt's catalysts are widely used and highly effective, their cost has driven research into catalysts based on more abundant metals like iron and cobalt. pageplace.demdpi.comchemrxiv.orgepfl.ch These base-metal catalysts have shown excellent reactivity and selectivity in alkene hydrosilylations. chemrxiv.org For instance, iron complexes with amine-iminopyridine ligands are highly selective for Markovnikov hydrosilylations, while analogous cobalt complexes favor anti-Markovnikov products. chemrxiv.org Manganese(I) complexes bearing triazole ligands have also been reported as effective catalysts for the hydrosilylation of carbonyl and carboxyl compounds. rsc.org The development of these alternative catalysts is expanding the scope and applicability of hydrosilylation for synthesizing complex functionalized silanes.

Thiol-Ene Click Chemistry for Carboxylic Acid Anchoring

Thiol-ene click chemistry has emerged as a powerful and efficient method for anchoring carboxylic acids onto silane precursors. This photochemical radical addition reaction is characterized by high conversion yields, mild reaction conditions, and insensitivity to oxygen. nih.govconicet.gov.ar

A prominent example of this methodology is the reaction between various thiocarboxylic acids and vinyltrimethoxysilane (B1682223) (VTMS). researchgate.net This photochemical reaction efficiently yields carboxylated silane precursors that can be readily used as surface modifiers. nih.gov The process involves the addition of a thiyl radical to the vinyl group of VTMS, forming a thioether bond and incorporating the carboxylic acid moiety onto the silane. researchgate.net This approach has been successfully used to immobilize the carboxylic groups of acetic, undecanoic, and succinic acids. nih.govunc.edu.ar The successful synthesis of these derivatized carboxysilanes, such as 2-((2-(trimethoxysilyl)ethyl)thio)succinic acid (TMSMSA), has been confirmed by techniques like ¹H-NMR spectroscopy. researchgate.netconicet.gov.ar

Table 1: Examples of Thiocarboxylic Acids Used in Thiol-Ene Reactions with Vinyltrimethoxysilane

| Thiocarboxylic Acid | Resulting this compound Application | Reference |

|---|---|---|

| Mercaptoacetic acid | Immobilization on SBA-15 silica (B1680970) | nih.gov |

| Mercaptoundecanoic acid | Immobilization on SBA-15 silica | nih.gov |

| Mercaptosuccinic acid | Immobilization on SBA-15 silica and SiO₂ nanoparticles | nih.govresearchgate.netconicet.gov.ar |

Investigation of Thioether Bond Formation in this compound Synthesis

The formation of a thioether bond is a significant strategy in the synthesis of derivatized carboxysilanes. This approach often involves the reaction of a thiol with an alkene, a process known as thiol-ene chemistry. The successful synthesis of these carboxysilanes is confirmed through spectroscopic methods, such as ¹H NMR. The disappearance of vinyl proton signals and the emergence of a signal corresponding to the methylene (B1212753) group protons bonded to the silicon atom are strong indicators of successful thioether bond formation. researchgate.net

Thiol-ene reactions can be initiated by various means, including the use of catalysts. For instance, the synthesis of amide thioether bridged compounds has been explored, highlighting the versatility of thioether linkages in constructing complex molecules. sioc-journal.cn In the context of surface modification, thiol groups can interact with gold surfaces through coordinate-anchoring of the sulfur atom, demonstrating another application of thioether chemistry. taylorfrancis.com

Hydrolysis and Condensation Strategies for Carboxyl Group Incorporation

The incorporation of carboxyl groups into silica materials is frequently achieved through hydrolysis and condensation of organofunctional trialkoxysilanes. d-nb.info In this co-condensation approach, a tetraalkoxysilane is partially replaced by an organofunctional trialkoxysilane, which contains the desired carboxyl group. d-nb.info This method, however, can be influenced by the different hydrolysis and condensation behaviors of the silanes, potentially leading to homocondensation instead of the desired heterocondensation. d-nb.info To mitigate this, prehydrolysis of the slower-reacting silane can be employed. d-nb.info

The hydrolysis of alkoxysilanes to form silanol (B1196071) groups is the initial step, which is catalyzed by both acids and bases. mpg.dekccsilicone.commdpi.com These silanols can then condense with other silanols or with hydroxyl groups on a substrate surface to form a stable siloxane network (Si-O-Si). mpg.dekccsilicone.commdpi.com The pH of the reaction medium plays a crucial role, with condensation being slowest at a pH of 4-5. kccsilicone.com

Carboxylic acid-derivatized silica materials can also be prepared through post-synthetic modification, which includes the hydrolysis of cyanides or esters to yield carboxylic acid groups. d-nb.info

Utilization of Cyclic Anhydrides and Anchored Amines for Carboxyl Group Formation

A common and effective method for introducing carboxyl groups onto a surface involves the reaction between a surface-anchored amine and a cyclic anhydride (B1165640), such as succinic anhydride. researchgate.net This reaction results in the formation of an amide bond and a free carboxylic acid group. libretexts.orglibretexts.org The process is a type of nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the anhydride. libretexts.org

This strategy is widely used for the functionalization of various substrates. The reaction is typically carried out under conditions that favor the ring-opening of the cyclic anhydride by the amine. google.com The resulting surface will have carboxyl groups available for further reactions or to impart specific properties to the material. This method has been compared with other derivatization strategies and has been shown to be a valid approach for immobilizing -COOH groups, although it can impact the dispersibility of colloidal silica suspensions. researchgate.net

The synthesis of cyclic anhydrides themselves can be achieved through various methods, including the C-H carbonylation of aliphatic acids. nih.gov

Exploration of Carbodiimide (B86325) Chemistry in this compound Synthesis

Carbodiimide chemistry is a powerful tool for forming amide bonds and is particularly useful in the synthesis and modification of carboxysilanes. researchgate.net Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N,N'-dicyclohexylcarbodiimide (DCC), act as zero-length crosslinkers by activating carboxyl groups to react with primary amines. creative-proteomics.comthermofisher.com

The reaction mechanism involves the carbodiimide reacting with a carboxyl group to form a highly reactive O-acylisourea intermediate. creative-proteomics.comthermofisher.com This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of a stable amide bond and a urea (B33335) byproduct. thermofisher.comwikipedia.org The choice between water-soluble carbodiimides like EDC and water-insoluble ones like DCC depends on the reaction conditions and the solubility of the substrates. thermofisher.comtaylorandfrancis.com

This chemistry is not only used for peptide synthesis but also for immobilizing biomolecules on surfaces and preparing immunoconjugates. creative-proteomics.cominterchim.fr Additives like N-hydroxysuccinimide (NHS) are often used in conjunction with carbodiimides to increase reaction efficiency and stability of the active intermediate. thermofisher.com

Novel Synthetic Routes and Precursors for Carboxysilanes

The demand for this compound-based materials in various scientific fields has driven the development of new synthetic methodologies and precursors. researchgate.net These innovative approaches aim to provide simpler and more efficient ways to create highly integrated chemical platforms. researchgate.net

Development of Innovative Organoalkoxide Precursors

Research has focused on creating novel organoalkoxide precursors that incorporate carboxylic acid functionalities. researchgate.net These precursors are essential for the synthesis of functionalized materials through sol-gel processes and other condensation-based methods. The ability to tailor the organic component of these precursors allows for precise control over the final properties of the material.

Strategies for Free Functionalized Carboxyl Derivatized Silanes

A significant area of research is the development of synthetic strategies for free functionalized carboxyl derivatized silanes. researchgate.net One convenient and straightforward method is the one-pot hydrosilylation reaction of unsaturated carboxylic acids with trialkoxysilanes. researchgate.net This reaction, often catalyzed by platinum compounds, provides excellent yields of organofunctional silanes that combine both carboxy- and alkoxy- groups in a single molecule. researchgate.net These derivatized silanes are stable and can be used in a variety of applications, including the formation of carboxy-modified polyorganosilsesquioxane aerogels through co-condensation. researchgate.net

Radiolabeling Methodologies for this compound Derivatives

The incorporation of short-lived positron-emitting radionuclides, such as carbon-11 (B1219553) (t½ = 20.4 min), into biologically active molecules is a cornerstone of positron emission tomography (PET) imaging. scholaris.ca this compound derivatives have emerged as valuable precursors in this field, facilitating novel strategies for the synthesis of ¹¹C-labeled compounds.

A significant advancement in ¹¹C-labeling technology involves the synthesis of [¹¹C]acetic acid from a this compound precursor. riken.jp Researchers have developed a rapid, palladium(0)-mediated cross-coupling reaction using [¹¹C]methyl iodide ([¹¹C]CH₃I), a widely available radiolabeling synthon, and carboxytriphenylsilane. researchgate.net This method provides a direct route to [2-¹¹C]acetic acid ([¹¹C]2), which can then be converted into highly reactive intermediates for further use. researchgate.net

The reaction of [¹¹C]CH₃I with carboxytriphenylsilane is conducted in the presence of a palladium catalyst system. researchgate.net The process is efficient, affording [¹¹C]acetic acid in a good yield and with satisfactory radioactivity within a short reaction time. researchgate.net

Optimized Reaction Conditions for [¹¹C]Acetic Acid Synthesis

| Parameter | Condition | Source |

|---|---|---|

| Precursor | Carboxytriphenylsilane | researchgate.net |

| Reagent | [¹¹C]Methyl Iodide ([¹¹C]CH₃I) | researchgate.net |

| Catalyst System | Pd₂(dba)₃ / P(o-tolyl)₃ (1:4) | researchgate.net |

| Solvent | Tetrahydrofuran (B95107)/H₂O (9:1) | researchgate.net |

| Temperature | 90 °C | researchgate.net |

| Reaction Time | 4 minutes | researchgate.net |

Following its synthesis, the [¹¹C]acetic acid can be readily transformed into active imidyl esters, such as [¹¹C]acetic acid phthalimidyl ester or succinimidyl ester. scholaris.casemanticscholar.orgnih.gov These activated esters are valuable reagents for subsequent ¹¹C-acetylation reactions, enabling the labeling of a wide range of small, medium, and large molecules. scholaris.casemanticscholar.orgnih.gov This two-step approach broadens the utility of the initial this compound-based synthesis, providing a versatile platform for producing diverse PET radiotracers. scholaris.ca

The mechanism of the palladium-mediated synthesis of [¹¹C]acetic acid from carboxytriphenylsilane and [¹¹C]methyl iodide is distinct from typical carbon-11 fixation methods that often utilize [¹¹C]carbon dioxide ([¹¹C]CO₂). researchgate.netmdpi.com The reaction is characterized as an ionicity-driven, reversed-polarity cross-coupling. researchgate.net

In conventional palladium-catalyzed cross-coupling reactions, an organometallic nucleophile reacts with an organic electrophile. However, in this specific synthesis, the polarity is effectively reversed. The key mechanistic feature is the coupling between the cationic carbon atom of the methyl group in [¹¹C]methyl iodide and the carboxyl group of carboxytriphenylsilane. researchgate.net

Proposed Mechanistic Steps of Reversed-Polarity Cross-Coupling

| Step | Description | Source |

|---|---|---|

| 1. Oxidative Addition | The Pd(0) catalyst likely undergoes oxidative addition with [¹¹C]methyl iodide to form a Pd(II)-methyl intermediate. | researchgate.net |

| 2. Nucleophilic Attack | The carboxyl group of the carboxytriphenylsilane acts as a nucleophile, attacking the electrophilic methyl group on the palladium complex. This step is considered the "reversed-polarity" event. | researchgate.net |

| 3. Reductive Elimination | The final step is likely a reductive elimination from the palladium center, which forms the C-¹¹C bond of acetic acid and regenerates the Pd(0) catalyst for the next cycle. | researchgate.net |

This reversed-polarity approach circumvents the challenges associated with using highly basic and hygroscopic organometallic reagents like Grignard or organolithium reagents, which are often required for direct [¹¹C]CO₂ fixation. scholaris.ca The use of a stable, solid this compound precursor enhances the practicality and potential for automation in PET tracer production. scholaris.caresearchgate.net

Polymerization and Oligomerization Studies of Carboxysilanes

Controlled Polymerization Techniques for Carboxysilane Architectures

Addition Polymerization Strategies

Addition polymerization involves monomers adding to one another in a chain reaction without the loss of any atoms or small molecules. In the realm of organosilicon chemistry, a key addition reaction is hydrosilylation, which forms a silicon-carbon (Si-C) bond. While not always a direct polymerization of a this compound monomer itself, hydrosilylation is a vital strategy for synthesizing functionalized silanes, including precursors to carboxysilanes. This process typically involves the reaction of a silane (B1218182) containing a silicon-hydride (Si-H) bond with an unsaturated organic compound, catalyzed by transition metals, most commonly platinum complexes google.comuwo.ca.

For instance, tert-butyl esters with olefinic double bonds, such as tert-butyl methacrylate (B99206) or tert-butyl undecenoate, can undergo hydrosilylation with SiH-containing organosilicon compounds. Subsequent thermal or catalytic cleavage of the tert-butyl ester group liberates isobutene and yields the corresponding carboxylic acid group google.com. This method allows for the precise introduction of carboxyl functionalities onto organosilicon structures, creating monomers or oligomers that can then be subjected to further polymerization or used directly. Some research indicates direct addition polymerization at elevated temperatures for certain this compound-based polymers, though specific mechanistic details are often proprietary or context-dependent vt.edu.

Step-Growth Polymerization Pathways

Step-growth polymerization, also known as condensation polymerization or polyaddition, involves the reaction between functional groups of monomers to form larger molecules, often with the elimination of a small molecule like water or alcohol (polycondensation), or through direct addition reactions (polyaddition) pearson.comwikipedia.orglibretexts.orgresearchgate.netminia.edu.eg. In this compound systems, this pathway is relevant when monomers possess multiple reactive sites, including carboxyl groups or other functionalities that can participate in chain extension.

Carboxyl-containing polysiloxanes, for example, are synthesized and utilized for their ability to form hydrogen bonds, which strengthens intra- and intermolecular interactions, influencing the material's physical state from elastomers to solid resins ineosopen.org. While specific step-growth polymerization reactions of pure this compound monomers are not extensively detailed in the provided literature snippets, the general principles apply. For instance, if a silane monomer were to incorporate both a hydroxyl and a carboxyl group, or two carboxyl groups, it could participate in esterification reactions to form polyesters, or react with diamines to form polyamides, incorporating the silane structure into the polymer backbone minia.edu.eg. The presence of carboxyl groups can also enhance adhesion to inorganic materials, suggesting their role in forming composite materials through polymerization processes google.com.

Free-Radical Polymerization in this compound Systems

Free-radical polymerization is a chain-growth mechanism widely employed for vinyl monomers, characterized by initiation, propagation, chain transfer, and termination steps fujifilm.comlibretexts.org. In the context of carboxysilanes, this strategy is applicable when the monomer contains polymerizable double bonds, such as acrylate (B77674) or methacrylate groups, alongside silane and carboxyl functionalities. For example, systems involving carboxysilanes have been noted to progress via free-radical polymerization of double bonds vt.edu.

A significant challenge in free-radical polymerization is oxygen inhibition. Oxygen can readily diffuse into the reaction mixture and react with propagating radicals, forming peroxy radicals that can lead to chain termination or reduced polymerization rates radtech.orgrsc.org. This effect is particularly pronounced in thin films or highly filled systems. Strategies to overcome this include working under inert atmospheres or employing specific additives. Some research has explored the use of carboxysilanes in surface-initiated polymerization processes that utilize free-radical mechanisms mpg.de.

Phase Behavior and Heterogeneity during this compound Polymerization

The phase behavior and heterogeneity of polymers are critical aspects that dictate their ultimate properties and performance. In this compound systems, the presence of both siloxane segments and carboxyl groups can significantly influence these characteristics. The carboxyl groups, through their polarity and potential for hydrogen bonding, can affect solubility, intermolecular interactions, and the formation of specific morphologies ineosopen.org.

Organosilicon compounds modified with carboxyl groups have been employed as surfactants in emulsion and dispersion polymerization, leading to the formation of polymer suspensions with controlled particle size distributions. These surfactants can contribute to core-shell structures in polymer microspheres, indicating a form of controlled heterogeneity at the nanoscale researchgate.net. The phase behavior of polymer systems can be complex, exhibiting phenomena such as Upper Critical Solution Temperature (UCST) or Lower Critical Solution Temperature (LCST) behavior, which are influenced by solvent quality, temperature, and polymer architecture nih.gov.

Heterogeneity in polymer systems can arise from variations in monomer composition, sequence distribution in copolymers, or during the polymerization process itself. For instance, polyelectrolyte complexes formed from random copolymers can exhibit diverse phase behaviors, including colloidal suspensions and coacervates, influenced by charge ratio and solution conditions nih.gov. Understanding and controlling these heterogeneities are key to designing this compound-based materials with tailored properties, such as improved adhesion, specific surface functionalities, or unique self-assembly characteristics.

Carbosilane Dendrimer Research

Structural Design and Architectural Principles of Carbosilane Dendrimers

The design of carbosilane dendrimers is rooted in precise architectural principles that allow for the creation of highly ordered, three-dimensional macromolecules. nih.gov These principles are fundamental to achieving their characteristic properties and functionalities.

The construction of carbosilane dendrimers follows a cascade principle, a stepwise, iterative process that builds the molecule layer by layer from a central core. ineosopen.orgnih.govmdpi.com This method, often referred to as divergent synthesis, involves a repeating sequence of chemical reactions. mdpi.comresearchgate.net A common and historically significant method involves a two-step cycle: the Grignard reaction followed by hydrosilylation. ineosopen.org This repetitive sequence allows for the controlled addition of branching units, leading to the exponential growth of the dendrimer structure and the number of terminal functional groups. ineosopen.orgacs.org The cascade approach ensures a high degree of structural regularity and is essential for producing these complex, well-defined macromolecules. ineosopen.orgresearchgate.net

A hallmark of dendrimer synthesis, particularly for carbosilane dendrimers, is the achievement of monodispersity. ineosopen.orgnih.gov Unlike traditional polymers that exhibit a distribution of molecular weights, dendrimers can be synthesized as single, precisely defined molecular entities. nih.gov This is a direct result of the controlled, stepwise growth process. rsc.org Each generation of the dendrimer has a specific number of terminal groups, leading to a well-defined functionality. ineosopen.orgnih.gov The ability to achieve high and strictly defined functionality, coupled with their monodisperse nature, makes carbosilane dendrimers unique and highly valuable for research and various applications. ineosopen.orgresearchgate.net The precise control over the number and nature of these terminal groups is a key advantage of dendrimer chemistry. nih.gov

Synthesis and Characterization of Carbosilane Dendrimer Generations

The synthesis of carbosilane dendrimers across different generations is a well-established yet continuously evolving field. The process typically involves iterative reaction sequences that build upon a central core, with each cycle adding a new "generation" and exponentially increasing the number of peripheral groups. rsc.orgrsc.org Characterization of these successive generations is crucial to confirm their structural integrity, purity, and molecular weight. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) are instrumental in elucidating the structure of these complex molecules. rsc.orgrsc.org

A widely used synthetic strategy is the divergent method, which starts from a multifunctional core and extends outwards. researchgate.netrsc.org For instance, a common sequence involves hydrosilylation followed by an alkenylation reaction, such as with allylmagnesium bromide. rsc.org This process allows for the systematic growth of the dendrimer generation by generation. rsc.org

The periphery of carbosilane dendrimers can be tailored with a vast array of functional groups, which significantly influences their properties and potential applications. ineosopen.orgresearchgate.net A variety of synthetic strategies are employed to achieve this modification. ineosopen.org

One prominent method is the hydrosilylation of terminal olefin groups on the dendrimer surface. rsc.org This reaction allows for the introduction of various alkyl, aryl, or even more complex moieties like perfluoroalkyl chains and carboranes. rsc.org Another approach involves transforming peripheral Si-Cl bonds into Si-H bonds, which can then react with olefin compounds. rsc.org

Furthermore, reactions involving Si-Cl bonds with carbon nucleophiles, such as organolithium or Grignard reagents, provide a pathway to introduce groups like acetylene, ferrocenyl, and various phenyl derivatives. rsc.org Thiol-ene addition has also emerged as a highly versatile and efficient method for functionalizing the surface of carbosilane dendrimers. rsc.org This "click chemistry" approach can be used to introduce a wide range of functionalities, including those that impart water solubility or other desired properties. rsc.orgresearchgate.net For instance, anionic carbosilane dendrimers with carboxylate and sulfonate terminal groups have been synthesized, demonstrating the adaptability of these modification strategies. ineosopen.org The ability to introduce different functionalities on the same dendrimer, creating heterofunctional dendrimers, has also been achieved, often utilizing sequential thiol-ene additions. rsc.org

While surface functionalization is common, modifying the core of carbosilane dendrimers offers another layer of structural and functional control. One innovative strategy involves the use of a bifunctional core that possesses distinct reactive sites from the peripheral groups. For example, a core with hydroxyl groups, such as N,N′-bis(2-hydroxyethyl)ethylenediamine, allows for selective reactions at the core that are orthogonal to the chemistry used for modifying the periphery. acs.org This creates amphiphilic dendrimers with a polar core and a nonpolar dendritic structure. acs.org

Another approach to introduce functionality within the inner sphere of the dendrimer is through the creation of a "latent functional layer." ineosopen.org This can be achieved by incorporating specific reactive groups during the synthesis of a particular generation. For example, treatment with lithium phenylacetylide during the synthesis of a third-generation dendrimer can create a latent phenylacetylene (B144264) functional layer within the dendrimer's architecture. ineosopen.org Similarly, the acidolysis of a phenyl-silicon bond within the inner structure can generate reactive SiMe2(OTf) groups, providing sites for further modification. ineosopen.org These strategies enable the introduction of functional groups and even catalytic centers into the interior of the carbosilane dendrimer. ineosopen.org

Structure-Property Relationships in Carbosilane Dendrimer Series

The systematic variation of structural parameters within a homologous series of carbosilane dendrimers allows for in-depth studies of structure-property relationships. ineosopen.orgresearchgate.net The generation number, the nature of the terminal groups, and the internal architecture all play crucial roles in determining the physicochemical properties of these macromolecules. ineosopen.orgmdpi.com

For instance, the glass transition temperature (Tg) is highly sensitive to the chemical nature of the terminal groups. mdpi.com Studies have shown that modifying the end groups from methyldibutylsilyl to more mobile siloxane groups can alter the Tg. mdpi.com Similarly, replacing butoxyphenylbenzoate terminal groups with shorter, more polar cyanobiphenyl groups can completely disrupt regular lamellar ordering in dendrimer monolayers. acs.org The introduction of a rigid phenylene shell around a flexible carbosilane core has been shown to significantly increase the glass transition temperature, making the hybrid dendrimer more thermally stable than its pure carbosilane or siloxane counterparts. mdpi.com

The rheological properties of carbosilane dendrimer melts also exhibit strong dependence on the generation number. A dramatic increase in zero-shear viscosity, by as much as six orders of magnitude, has been observed between the 5th and 6th generations of polycarbosilane dendrimers with butyl terminal groups. mdpi.com This transition from a liquid-like to a more solid-like behavior highlights the significant impact of molecular size and density on bulk properties. mdpi.com Even when the terminal groups are changed to more massive siloxane segments, this general trend in viscoelastic behavior with increasing generation persists. mdpi.com

Interactions of Carboxylate-Terminated Carbosilane Dendrimers with Biomolecules

The unique architecture of carbosilane dendrimers, particularly those with carboxylate terminal groups, facilitates complex interactions with biological macromolecules. These interactions are of significant interest for applications ranging from protein purification to drug delivery. The nature and strength of these interactions are governed by a variety of factors, including the surrounding chemical environment and the specific characteristics of both the dendrimer and the biomolecule.

Protein Interaction Studies at Varying pH Conditions

Research has demonstrated that the interaction between carboxylate-terminated carbosilane dendrimers and proteins is highly dependent on the pH of the solution. researchgate.netnih.govnih.gov The pH determines the net charge of both the protein and the dendrimer's carboxylate groups, which in turn dictates the dominant electrostatic forces.

Studies using techniques such as fluorescence spectroscopy have shown that interactions occur at all tested pH levels (acidic, neutral, and basic), but are most pronounced under acidic conditions. researchgate.netnih.gov At acidic pH, many proteins possess a net positive charge, leading to strong electrostatic attraction with the negatively charged carboxylate groups of the dendrimer. This can result in the formation of stable dendrimer-protein complexes and even significant protein precipitation, a phenomenon that has been explored for protein purification and enrichment. researchgate.netnih.govmarquette.edu The extent of this interaction is also influenced by the dendrimer's generation and concentration. nih.gov For instance, higher generation dendrimers generally exhibit stronger interactions due to a higher density of surface charges. nih.gov

Conversely, at neutral or basic pH, most proteins have a net negative charge, which would be expected to cause electrostatic repulsion with the anionic dendrimer. However, interactions are still observed, suggesting that other forces, such as hydrophobic interactions involving the carbosilane framework, play a role. researchgate.net The table below summarizes the observed interactions with various model proteins.

| Model Protein | Isoelectric Point (pI) | Interaction Strength at Acidic pH (pH < pI) | Interaction Strength at Neutral/Basic pH (pH > pI) | Key Findings |

|---|---|---|---|---|

| Lysozyme | ~11.0 | Strong | Weak to Moderate | Significant precipitation observed at acidic pH due to strong electrostatic attraction. researchgate.net |

| Myoglobin | ~7.0 | Strong | Moderate | Interaction is significant at acidic pH and still present at neutral pH, indicating multiple interaction forces. researchgate.netnih.gov |

| Bovine Serum Albumin (BSA) | ~4.7 | Moderate to Strong (at very low pH) | Weak | Stable complexes can form even when both species are negatively charged, highlighting the role of non-electrostatic interactions. researchgate.netmdpi.com |

Second-generation dendron-coated magnetic nanoparticles have demonstrated a 100% retention capability for various proteins under acidic conditions. nih.gov This highlights the practical application of these pH-dependent interactions in developing reusable and efficient protein extraction methods. nih.gov

Computational Modeling of Dendrimer-Protein Interactions

Computational modeling, particularly molecular dynamics (MD) simulations, provides critical insights into the mechanisms governing the interaction between carbosilane dendrimers and proteins. nih.govmdpi.com These models corroborate experimental findings and allow for a detailed visualization of the binding sites and forces involved. researchgate.net

Simulations have confirmed the formation of stable complexes between carboxylate-terminated dendrimers and various proteins. nih.gov At acidic pH, modeling shows that the dendrimer wraps around the protein, maximizing contact between its negative carboxylate groups and the positively charged patches on the protein's surface. mdpi.com This is consistent with the strong electrostatic interactions observed experimentally. nih.gov

Molecular dynamics simulations are a valuable tool for:

Identifying Binding Sites: Pinpointing the specific amino acid residues on the protein surface that are involved in the interaction. mdpi.com

Predicting Complex Structure: Determining the three-dimensional arrangement of the dendrimer and protein in the bound state. mdpi.com

Assessing Interaction Forces: Quantifying the contribution of different forces, such as electrostatic, van der Waals, and hydrophobic interactions. mdpi.com

For example, computer simulations were used to investigate the interactions between sulfonated carbosilane dendrimers and proteins like bovine serum albumin (BSA), myoglobin, and lysozyme. mdpi.com The study revealed the formation of effective complexes even between the negatively charged dendrimers and the net-negative BSA, which was attributed to the presence of positively charged regions on the protein surface. mdpi.com These computational approaches have been instrumental in confirming that carboxylate-terminated carbosilane dendrimers can form stable complexes with proteins, supporting their potential use in protein purification schemes. researchgate.net

Advanced Applications of Carbosilane Dendrimers in Materials Science Research

The well-defined, monodisperse structure of carbosilane dendrimers makes them excellent building blocks for advanced materials. Their unique properties are being harnessed to create novel materials with tailored functionalities for a variety of applications.

Carbosilane Dendrimers as Templates for Nanoporous Materials

Carbosilane dendrimers serve as effective templates for the synthesis of porous materials, particularly mesoporous silica (B1680970), with controlled pore sizes and high surface areas. researchgate.net The dendrimer's generation, and thus its size, directly influences the dimensions of the pores created within the silica network. researchgate.netbac-lac.gc.ca

The synthesis process typically involves the sol-gel condensation of a silica precursor, such as tetraethoxysilane (TEOS), in the presence of the dendrimer. After the silica network is formed around the dendrimer, the organic template is removed, usually by calcination or solvent extraction, leaving behind a porous structure. researchgate.netbac-lac.gc.ca The advantages of using dendrimers as templates include:

Control over Pore Size: The uniform size of the dendrimer molecules leads to the formation of pores with a narrow size distribution. researchgate.net

Monodispersity: The resulting materials have highly uniform pore structures. researchgate.net

Mild Synthesis Conditions: The process often occurs at or near room temperature. researchgate.net

Research using second- and third-generation alkoxysilyl-terminated carbosilane dendrimers has yielded xerogels with exceptionally high surface areas. acs.org The surface area of these materials was found to increase with the generation of the dendrimer used as the template. acs.org

| Dendrimer Template | Resulting Material | Surface Area (m²/g) | Key Characteristic |

|---|---|---|---|

| G2-(OEt)36 | X-G2benz Xerogel | 600 | Monolithic gel formed from a benzene (B151609) solution. acs.org |

| G3-(OEt)108 | X-G3benz Xerogel | 800 | Higher surface area correlates with the larger radius of the third-generation dendrimer. acs.org |

This templating approach provides an environmentally friendly pathway for the controllable synthesis of these advanced silica materials. researchgate.net

Biocompatibility and Toxicity Modulation Studies of Carbosilane Dendrimers

For any biomedical application, the biocompatibility and potential toxicity of a nanomaterial are of paramount importance. tissueeng.net The toxicity of dendrimers, including carbosilanes, is not intrinsic but depends heavily on their specific chemical characteristics, primarily the nature of their surface functional groups and their generation (size). mdpi.commdpi.com

Studies have consistently shown a strong correlation between surface charge and cytotoxicity. mdpi.com Cationic dendrimers, with positively charged surface groups like primary amines, tend to be more toxic. tissueeng.netmdpi.com This is attributed to their ability to interact with and disrupt negatively charged cell membranes. mdpi.com In contrast, anionic dendrimers, such as those terminated with carboxylate groups, are significantly less toxic and exhibit greater biocompatibility. marquette.edumdpi.com

Strategies to modulate and reduce the toxicity of carbosilane dendrimers are an active area of research. Key approaches include:

Surface Modification: Neutralizing the surface charge of cationic dendrimers or converting them to anionic dendrimers directly reduces cytotoxicity. mdpi.com For example, sugar-coated carbosilane dendrimers have been shown to maintain excellent biocompatibility, with cell viability remaining above 85% at concentrations up to 25 μM. acs.org

Framework Design: Utilizing dendritic frameworks with inert internal structures can help minimize toxicity. acs.org Carbosilane dendrimers are advantageous in this regard due to their stable and chemically inert molecular backbone. ineosopen.org

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to the dendrimer surface can shield surface charges and reduce non-specific interactions, thereby lowering toxicity. marquette.edu

Anionic carbosilane dendrimers with carboxylate or sulfonate terminal groups have demonstrated non-toxicity in in-vitro cell cultures up to a concentration of 20 μM. marquette.edu This favorable biocompatibility profile, combined with their functional capabilities, makes them promising candidates for a range of medical applications. tissueeng.net

Functionalization Strategies and Surface Modification Using Carboxysilanes

Surface Grafting and Anchoring of Carboxylic Groups

The grafting of carboxylic groups onto surfaces using carboxysilanes is a fundamental technique for creating functionalized materials with enhanced chemical reactivity and specific binding capabilities.

Mesoporous silica (B1680970) materials, such as SBA-15, are highly valued for their large surface areas and ordered porous structures, making them ideal platforms for functionalization. Carboxysilanes are employed to introduce carboxylic acid groups onto these materials, enhancing their utility in catalysis, adsorption, and drug delivery.

One method involves the use of thiol-ene click chemistry, where vinyltrimethoxysilane (B1682223) precursors react with thiocarboxylic acids. This process anchors carboxylic groups onto the silica mesopore walls of SBA-15. The success of this post-grafting approach is confirmed through techniques like Fourier Transform Infrared (FTIR) spectroscopy, Energy Dispersive X-ray spectroscopy (EDS), elemental analysis (EA), and zeta potential measurements conicet.gov.ar. These analyses demonstrate the successful incorporation of carboxylic groups, which remain accessible for acid-base reactions and the adsorption of metal ions like copper conicet.gov.ar.

Another approach involves a co-condensation route where organosilane agents, such as 4-(triethoxysilil)butyronitrile, are incorporated into the silica framework. Subsequent treatment with sulfuric acid removes the template and simultaneously hydrolyzes the nitrile (-CN) groups to carboxylic acid (-COOH) groups. This process is shown to preserve the ordered SBA-15 structure nih.gov. The proton-donor ability and accessibility of these carboxylic groups can be evaluated by dosing ammonia (B1221849), which forms reversible ammonium (B1175870)/carboxylate ion pairs, allowing for the determination of equilibrium constants nih.gov. Zeta potential measurements further validate the successful grafting of these pH-responsive carboxylic groups, indicated by shifts in the isoelectric point conicet.gov.arresearchgate.net. For instance, aminated silica particles treated with APTES exhibit a zeta potential of approximately 23 mV at pH 7.0, with an isoelectric point (IEP) around pH 8.4. Following carboxylation, these particles show a zeta potential of about -43 mV at pH 7.0 and an IEP shifted to pH 3.8, confirming efficient grafting researchgate.net.

Carboxysilanes are widely used for the surface functionalization of various silica-based materials, including flat silica surfaces, nanoparticles, and microparticles. This process typically involves the reaction of the silane's hydrolyzable groups (e.g., alkoxy groups) with surface hydroxyl groups on the silica, forming stable siloxane bonds.

The silane (B1218182) 4-(triethoxysilyl)butanoic acid (TESBA) is a notable example used for modifying titanium dioxide (TiO₂) surfaces, creating a carboxyl-functionalized layer fiveable.meresearchgate.net. This modification has demonstrated superior performance in terms of surface modification effects when compared to amino-silane (APTES) followed by glutaraldehyde (B144438) (GA) cross-linking, particularly in the context of biomolecule immobilization fiveable.meresearchgate.net.

A common strategy for silica nanoparticle functionalization involves a two-step process: first, grafting amine groups using (3-aminopropyl)triethoxysilane (APTES), followed by the conversion of these amine groups to carboxylated particles. This conversion can be achieved through various chemical reactions, and the successful grafting is confirmed by significant shifts in zeta potential, indicating the presence of the introduced acid groups researchgate.net.

Commercially available aqueous silane coupling agents with carboxylic acid functionalities, such as X-12-1135, offer a convenient alternative by providing pre-hydrolyzed silanes, thereby simplifying the functionalization process and reducing volatile organic compound (VOC) generation shinetsusilicone-global.com. These agents are useful as primers and surface treatment agents in water-based formulations shinetsusilicone-global.com.

Self-Assembled Monolayers (SAMs) of Carboxysilanes

Self-assembled monolayers (SAMs) are highly ordered, single molecular layers that spontaneously form on a substrate surface. Carboxysilanes are frequently used to create SAMs with terminal carboxylic acid groups, which are valuable for tailoring surface properties and enabling specific molecular interactions.

The formation of SAMs from silanes typically involves the chemisorption of the silane precursor onto a substrate surface, such as silica or metal oxides, which possess surface hydroxyl groups. This process occurs in two main stages: a rapid initial adsorption driven by the affinity between the silane and the surface, followed by a slower reorganization and densification phase that optimizes molecular packing and minimizes surface energy fiveable.meresearchgate.net. The silane molecules form covalent bonds (e.g., siloxane bonds) with the surface, creating a stable, monomolecular layer researchgate.net.

The characterization of SAM formation and quality is critical. Techniques such as quartz crystal microbalance (QCM), ellipsometry, and contact angle measurements are employed to monitor the assembly process in real-time and assess the resulting layer fiveable.me. FTIR, EDS, and XPS are used to confirm the presence and chemical state of the functional groups conicet.gov.ard-nb.info. Water contact angle measurements are particularly important for evaluating surface wettability, which is directly influenced by the terminal functional groups of the SAM nih.govuni-muenchen.dersc.orguh.eduresearchgate.netresearchgate.net. For example, SAMs terminated with methyl groups are hydrophobic, while those terminated with amine or carboxyl groups are moderately wettable nih.govuni-muenchen.de.

Table 1: Surface Wettability of SAMs with Different Terminal Groups

| Terminal Group | Water Contact Angle (°) | Surface Property | Reference |

|---|---|---|---|

| Methyl (CH₃) | ~60-70 | Moderately Hydrophobic | nih.govuni-muenchen.de |

| Amine (NH₂) | ~30-40 | Moderately Wettable | nih.govuni-muenchen.de |

| Carboxyl (COOH) | ~30-40 | Moderately Wettable | nih.govuni-muenchen.de |

| Hydroxyl (OH) | ~10-20 | Wettable | nih.govuni-muenchen.de |

Defects, such as vacancy islands or domain boundaries, can occur during SAM formation and affect performance. Techniques like Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are used to identify and quantify these defects fiveable.me.

A common strategy for introducing carboxylic acid functionality into SAMs involves the post-formation hydrolysis of nitrile (-CN) groups. This method is particularly useful when silanes with nitrile functionalities are readily available or when direct synthesis of carboxysilanes is challenging.

The hydrolysis of nitriles to carboxylic acids can be achieved under either acidic or basic conditions, typically involving heating with water in the presence of a catalyst pressbooks.pubyoutube.comlibretexts.org. In acidic hydrolysis, a nitrile is heated with dilute acid (e.g., HCl or H₂SO₄), yielding a carboxylic acid and an ammonium salt pressbooks.publibretexts.org. Basic hydrolysis, on the other hand, uses a strong base (e.g., NaOH) and results in a carboxylate salt and ammonia youtube.comlibretexts.org.

An example of this conversion is seen in the functionalization of SBA-15, where nitrile-containing silanes are incorporated, and subsequent acid treatment hydrolyzes the nitrile groups to carboxylic acids nih.gov. Similarly, monolayers formed from 11-cyanoundecyltrimethoxysilane (B1260658) (CUTMS) can be converted to carboxylic acid-terminated SAMs through simple hydrolysis shinetsusilicone-global.com.

The carboxylic acid groups exposed at the surface of carboxysilane SAMs provide a versatile platform for tailoring surface properties for specific applications, particularly in biomolecule immobilization and cell adhesion.

Biomolecule Immobilization: this compound SAMs are widely used to immobilize biomolecules, such as antibodies and proteins, in a controlled and oriented manner fiveable.meresearchgate.netrsc.orgmit.edu. The carboxylic acid groups can be activated using coupling agents like N-hydroxysuccinimide (NHS) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) to form reactive esters, which then readily react with amine groups present in biomolecules, forming stable amide linkages researchgate.netmit.edu. For instance, TESBA SAMs on TiO₂ have been utilized for the immobilization of antibodies for human IgG detection, demonstrating effective modification and detection capabilities fiveable.meresearchgate.net. Similarly, this compound monolayers on glass can immobilize protein A, which in turn binds antibodies, facilitating biosensing applications uni-muenchen.demit.edu. Studies have shown that protein adsorption is stronger on COOH-terminated SAMs compared to other types, facilitating efficient immobilization nih.govuni-muenchen.de.

Cell Adhesion and Interactions: The presence of carboxylic acid groups on SAMs significantly influences cell behavior. SAMs terminated with carboxylic acid groups have been shown to promote strong attachment, spreading, and the formation of fibronectin matrices for human fibroblasts nih.govuni-muenchen.de. Surface modification of materials like poly(dimethylsiloxane) (PDMS) with carboxysilanes, followed by protein immobilization, can enhance the adhesion and proliferation of mesenchymal stem cells (MSCs) nih.gov. The pH-dependent charge of carboxylic groups also plays a role in adsorption and catalytic processes conicet.gov.ar.

The ability to precisely control surface chemistry through this compound SAMs allows for the development of advanced interfaces for biosensors, biomaterials, and cell-based therapies, where specific molecular recognition and controlled cellular responses are paramount.

Nanomaterial and Composite Development with Carboxysilanes

Carboxysilane-Coated Nanoparticles

The functionalization of nanoparticles with carboxysilanes is a key strategy for enhancing their stability, dispersibility, and utility in advanced applications. This approach leverages the reactivity of silane (B1218182) groups for surface anchoring and the properties of carboxylic acid groups for further modification or stabilization.

Synthesis and Stabilization of this compound-Coated Iron Oxide Nanoparticles

The synthesis of iron oxide nanoparticles (IONPs) and their subsequent coating with carboxysilanes is a well-established route for creating stable, functional nanomaterials, particularly for biomedical imaging applications such as Magnetic Resonance Imaging (MRI) researchgate.netresearchgate.netumons.ac.be. The synthesis of the iron oxide core typically employs the polyol method, involving the co-precipitation of iron salts, such as ferrous chloride and ferric chloride, in a high-boiling alcohol like diethylene glycol (DEG) at elevated temperatures (e.g., 170°C) researchgate.netresearchgate.netumons.ac.be. Following the formation of the iron oxide cores, which can have sizes around 7.8 nm as determined by Transmission Electron Microscopy (TEM), a polysiloxane shell presenting carboxylic acid functions is formed through this compound coating researchgate.netresearchgate.net.

Self-Limiting Deposition Techniques for Nanoparticle Functionalization

While specific "self-limiting deposition techniques" are not extensively detailed in the provided snippets for this compound functionalization, the process of silanization itself inherently offers a degree of controlled surface modification. The grafting of organosilanes, including carboxysilanes, onto nanoparticle surfaces allows for the precise introduction of specific functional groups rsc.org. This controlled introduction of a this compound layer results in a uniform functionalization, providing a stable shell with accessible carboxylic acid groups. These groups are essential for subsequent conjugation reactions or for imparting specific surface properties, thereby enabling tailored nanoparticle design for targeted applications researchgate.netresearchgate.netumons.ac.be.

Functionalization of Silica (B1680970) Nanoparticles with Carboxysilanes

Carboxysilanes are also employed for the surface functionalization of silica nanoparticles, altering their surface chemistry for various purposes core.ac.ukresearchgate.net. This process modifies the inherent properties of silica nanoparticles, making them suitable for more complex applications. For instance, amine-functionalized silica particles can be further modified with this compound, followed by treatment with succinic anhydride (B1165640). Such functionalization creates a platform that can be utilized in targeted delivery systems, enabling the attachment of antibodies or other targeting ligands researchgate.net. The ability to precisely engineer the surface of silica nanoparticles with this compound groups underscores its importance in creating advanced functional nanomaterials.

Integration of Carboxysilanes in Hybrid Materials

The functional attributes of carboxysilanes extend to their integration into hybrid materials and nanocomposites, where they serve as crucial interfacial modifiers or building blocks.

Development of this compound-Based Nanocomposites

This compound-coated nanoparticles, such as the aforementioned this compound-coated iron oxide nanoparticles, can be effectively integrated into hybrid materials and nanocomposites researchgate.net. The carboxylic acid groups present on the surface of these nanoparticles can facilitate strong interactions, including covalent attachment, with polymer matrices or other components within the composite structure umons.ac.beresearchgate.net. This integration allows for the creation of advanced materials that combine the properties of the nanoparticles (e.g., magnetic responsiveness) with those of the matrix material, leading to enhanced performance and novel functionalities researchgate.netresearchgate.net.

Hybrid Hydrogel Systems with this compound Components

Hybrid hydrogels, which combine the properties of polymers with inorganic components or other functional moieties, benefit significantly from the incorporation of silane chemistry. Carboxysilanes, or silanes functionalized with carboxyl groups, can act as crosslinking agents or modifiers, enhancing the structural integrity and functionality of hydrogel networks. For instance, silane coupling agents, such as (3-aminopropyl)triethoxysilane (APTES) and (3-aminopropyl)-trimethoxysilane (APTMS), are employed to functionalize inorganic nanoparticles or surfaces, improving their dispersion and compatibility within polymer matrices like polyethylene (B3416737) glycol diacrylate (PEGDA) or carboxymethylcellulose (CMC) mdpi.comacs.orgcsic.es. These modifications can lead to hybrid hydrogels with enhanced mechanical properties, such as increased stiffness and adhesion, as observed in silanized chitosan (B1678972) hydrogels nih.gov.

The incorporation of silane-derived silica or siloxane networks within polysaccharide-based hydrogels, such as hyaluronic acid (HA) modified with aminosilanes and crosslinked with siloxanes, creates robust hybrid materials suitable for biomedical applications like cartilage tissue engineering csic.es. These silane-based crosslinking strategies contribute to the formation of stable, three-dimensional networks. Research has also demonstrated that bio-hybrid hydrogel matrices, like those based on sodium alginate/poly(vinyl alcohol)/Aloe vera, can achieve high levels of crosslinking, with reported gel fractions exceeding 67% when incorporating carrier-drug systems biomaterials.pl.

Table 1: Gel Fraction in Bio-Hybrid Hydrogel Matrices

| Hydrogel Matrix Composition | Gel Fraction (%) | Notes |

| SA/PVA/AV + Carrier-Drug | > 67 | Thermosensitive polymeric carrier-drug system incorporated biomaterials.pl |

SA: Sodium Alginate, PVA: Poly(vinyl alcohol), AV: Aloe vera

Self-Assembly in this compound-Based Nanomaterials

Self-assembly, driven by non-covalent interactions, is a fundamental process for constructing ordered nanostructures and materials. Silanes play a crucial role in facilitating and controlling these processes, particularly in surface modification and the creation of molecularly defined architectures.

Supramolecular Approaches to this compound Assemblies

Silanes are widely utilized to create self-assembled monolayers (SAMs) on hydroxyl-terminated substrates, such as silicon and glass researchgate.netresearchgate.net. These SAMs are highly ordered molecular layers formed through the interaction of the silane's head group with the substrate surface, mediated by a spacer and terminated with a specific functional group that dictates the surface properties researchgate.net. This compound derivatives, possessing a terminal carboxyl group (-COOH), can thus form ordered assemblies on surfaces, offering tailored chemical functionalities. These functionalized surfaces can influence biological interactions, such as stem cell behavior, depending on the nature of the silane's terminal group (e.g., methyl, amino, silane, hydroxy, or carboxy) frontiersin.org. The underlying principle of these assemblies relies on various non-covalent interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions, which govern molecular recognition and organization nih.govnih.govfrontiersin.orgajwilsonresearch.comresearchgate.netnih.gov.

Hierarchical Self-Assembly of Glycosylated Peptide Nanofibers

Peptide-based materials have emerged as versatile scaffolds for nanomaterial development, with self-assembly being a key mechanism for forming ordered structures like nanofibers pnas.orgnih.govrsc.org. Glycosylation, the attachment of carbohydrate moieties to peptides, can further direct and refine this self-assembly process. Glycosylated peptide nanofibers have been shown to form highly ordered networks, with the carbohydrate groups influencing nanofiber morphology, stability, and inter-nanofiber interactions nih.govspringernature.com. For instance, glycosylation can enhance water-nanofiber interactions, prevent aggregation, and mediate lateral association, leading to aligned bundles or specific network structures springernature.com. These modifications can also impart unique functionalities, such as resistance to fouling and selective protein capture, mimicking natural glycosylated biological structures springernature.com.

While silanes are instrumental in creating ordered molecular assemblies and functionalizing surfaces researchgate.netresearchgate.net, the provided literature does not extensively detail the direct integration of carboxysilanes into the hierarchical self-assembly processes of glycosylated peptide nanofibers. However, the principles of silane surface modification and the self-assembly of peptides into nanofibers are distinct but complementary fields within nanomaterial science.

Dynamic Polymeric Networks through Non-Covalent Interactions

Dynamic polymeric networks, often referred to as supramolecular polymer networks (SPNs), are characterized by their crosslinking junctions formed through reversible non-covalent interactions. These interactions, including hydrogen bonding, ionic interactions, π-π stacking, host-guest binding, and metal-ligand coordination, allow the networks to exhibit properties such as self-healing, stimuli-responsiveness, and tunable mechanical behavior nih.govajwilsonresearch.comanr.frresearchgate.net.

Silanes, including carboxysilanes, can serve as functionalizing agents for polymers or as building blocks that introduce specific chemical groups capable of participating in these non-covalent interactions mdpi.com. For example, the carboxyl groups present in carboxysilanes can readily engage in hydrogen bonding or electrostatic interactions, contributing to the formation and dynamics of these polymeric networks. By functionalizing polymer chains or surfaces with silanes, researchers can engineer materials with controlled self-assembly and dynamic network properties, leveraging the inherent reactivity and structural versatility of organosilicon compounds.

Compound List:

this compound

Organosilane

Hexadecyl trimethoxy silane

Tetraethoxysilane (TEOS)

(3-aminopropyl)-trimethoxysilane (APTMS)

(3-aminopropyl)triethoxysilane (APTES)

Hexamethyldisilazane (HMDS)

Octadecyltrimethoxysilane (OTS)

Poly(dimethylsiloxane) (PDMS)

Poly(ethylene glycol) diacrylate (PEGDA)

Carboxymethylcellulose (CMC)

Chitosan

Glycosylated peptide nanofibers

Peptide-amphiphile molecules

Glycopeptide

N-acetylglucosamine (GlcNAc)

N-acetyllactosamine (LacNAc)

Coiled-coil self-assembling peptide nanofibers

α-helical nanofibers

β-sheet nanofibers

Theoretical and Computational Chemistry of Carboxysilane Systems

Computational Modeling of Polymerization Mechanisms

Computational modeling plays a pivotal role in elucidating the intricate mechanisms governing the polymerization of silanes, including carboxysilanes. These studies aim to provide a deeper understanding of reaction kinetics, thermodynamics, and pathway preferences.

Table 7.1.1: Calculated Transition State Energy Barriers for CO2 Reduction by Silacarboxylic Acids

| Reaction Step | Energy Barrier (kcal/mol) | Computational Method (Example) | Reference |

| CO2 Activation by Silacarboxylic Acids | 5.7 – 15.8 | DFT (B3LYP-GD3) | nih.govacs.org |

| Protonation of Carboxylic Acid Group | 27.2 – 28.3 | DFT (B3LYP-GD3) | nih.govacs.org |

The polymerization of alkoxysilanes and organoalkoxysilanes, which can include carboxysilane derivatives, often involves complex reaction pathways. Computational studies have suggested mechanisms such as SN2-Si, characterized by penta- or hexavalent intermediates or transition states mdpi.com. These analyses consider the influence of steric and inductive factors on polymerization rates, highlighting how molecular structure dictates reaction dynamics mdpi.com. While direct comparisons of SN1-Si and SN2-Si pathways for carboxysilanes are not extensively detailed in the provided literature, the general principles of SN1 and SN2 reactions, involving carbocation intermediates (SN1) or concerted backside attack (SN2), are well-established in organic chemistry and provide a framework for understanding potential silane (B1218182) reaction mechanisms lumenlearning.commasterorganicchemistry.commasterorganicchemistry.comlibretexts.orgyoutube.com.

Simulation of Interfacial Phenomena in this compound-Modified Materials

This compound compounds are frequently employed for surface modification, leading to significant changes in interfacial properties. Computational simulations, particularly Molecular Dynamics (MD), are vital for understanding these phenomena.

MD simulations have been used to investigate the intercalation of 3-(aminopropyl)triethoxysilane (3-APTES) within calcium–silicate–hydrate (CSH) structures. These simulations reveal that 3-APTES alters the fracture process of CSH, enhancing its tensile properties and toughness by increasing the energy required for structural disruption mdpi.com. The simulations also show that 3-APTES increases atom density within the CSH structure and that increasing the Ca/Si ratio enhances Ca–O bond formation, leading to noticeable aggregation mdpi.com.

Studies involving modified graphene oxide (GO) at oil-water interfaces also utilize MD. Silane coupling agents are among those investigated for their ability to modify GO, influencing interfacial tension and aggregation phenomena. For instance, modified graphene oxide has been shown to significantly reduce interfacial tension between oil and water, with the reduction being temperature-dependent mdpi.com.

Furthermore, this compound coatings have been characterized using Quartz Crystal Microbalance with Dissipation monitoring (QCM-D), providing insights into their adsorption and interfacial behavior acs.org. Computational modeling also aids in understanding interface stability in materials like solid-state batteries, where coating materials are crucial for managing interfacial resistance and degradation osti.gov.

Computational Studies on Structure-Property Relationships in this compound Systems

Computational chemistry is essential for correlating the molecular structure of carboxysilanes with their macroscopic properties.

For "Carboxy-silane triol" (CH4O5Si), computed descriptors include a molecular weight of 124.12 g/mol and a computed surface area of 98 Ų nih.gov. In the context of polymer matrices, the length of the carbon chains within the carboxyl groups of carboxysilanes has been shown to influence compatibility. Carboxysilanes with three or four carboxyl groups having more than 14 carbon atoms (i.e., 15 or more) are predicted to be solid, even if one carboxyl group has fewer than 13 carbon atoms. This structural feature enhances compatibility with nonpolar polymer matrices, leading to better distribution and improved catalytic activity google.com.

Modeling of Catalytic Processes in Confined Geometries

The concept of confined catalysis, where reactions occur within restricted spaces akin to enzyme active sites, is an active area of computational research. While specific this compound examples in this domain are less prominent in the provided literature, general principles apply. DFT calculations are used to study catalytic reactions in 2D confined spaces, such as between graphene and metal surfaces, revealing how geometric constraints and confinement fields can tune reactivity by altering adsorption energies nih.gov. Studies on mesoporous materials aim to create tailored confined geometries around catalysts, influencing reactivity and diffusivity crc1333.dedfg.de. Silacarboxylic acids have been computationally investigated for their role in CO2 reduction, a catalytic process, where their ability to release CO under specific conditions has been modeled nih.govacs.org.

Density Functional Theory (DFT) and Molecular Dynamics (MD) Simulations

DFT and MD simulations are foundational tools for investigating this compound systems across various applications.

Density Functional Theory (DFT): DFT calculations are widely employed to determine electronic structures, optimize geometries, and calculate reaction pathways and energy barriers. For instance, DFT studies have been used to analyze the catalytic activity of silacarboxylic and germacarboxylic acids in CO2 reduction, employing functionals like B3LYP-GD3 and M06-2X nih.govacs.org. DFT has also been utilized to study the interaction of H2S with iron oxides researchgate.net and to model confined catalysis on surfaces nih.gov. Preliminary DFT calculations have also informed the design of simulation models researcher.life.